2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline

Catalog No.
S3332021
CAS No.
887267-29-0
M.F
C11H7F3N4
M. Wt
252.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quino...

CAS Number

887267-29-0

Product Name

2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline

IUPAC Name

3-(trifluoromethyl)imidazo[4,5-f]quinolin-2-amine

Molecular Formula

C11H7F3N4

Molecular Weight

252.2 g/mol

InChI

InChI=1S/C11H7F3N4/c12-11(13,14)18-8-4-3-7-6(2-1-5-16-7)9(8)17-10(18)15/h1-5H,(H2,15,17)

InChI Key

GPRQKZYKVMLCDG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC3=C2N=C(N3C(F)(F)F)N)N=C1

Canonical SMILES

C1=CC2=C(C=CC3=C2N=C(N3C(F)(F)F)N)N=C1

2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline is a heterocyclic compound characterized by a fused imidazole and quinoline structure. Its molecular formula is C10H7F3N2C_{10}H_{7F_3N_2}, and it features a trifluoromethyl group at the 3-position of the imidazo ring. This compound is known for its crystalline solid form and exhibits significant chemical stability, making it suitable for various applications in medicinal chemistry and material science.

, primarily due to the presence of the amino and trifluoromethyl groups. Reactions include:

  • Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Cyclization Reactions: It can act as a precursor in cyclization processes to form more complex heterocyclic compounds.
  • Oxidation: The amino group can be oxidized to form nitroso or other nitrogen-containing derivatives under specific conditions.

2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline has been studied for its biological activity, particularly its mutagenic properties. It is part of a class of compounds known as heterocyclic amines, which have been implicated in carcinogenicity. Research indicates that this compound may exhibit:

  • Mutagenicity: It has shown mutagenic effects in various assays, including the Ames test, indicating potential risks associated with dietary exposure.
  • Antimicrobial Activity: Some studies suggest that derivatives of this compound may possess antimicrobial properties, although further research is needed to confirm these effects.

The synthesis of 2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline can be achieved through several methods:

  • Cyclization of Precursors: The compound can be synthesized from appropriate amino acids and quinoline derivatives via cyclization reactions under acidic or basic conditions.
  • Iodine-Mediated Decarboxylative Cyclization: This method involves the reaction of α-amino acids with quinoline derivatives in the presence of iodine as an oxidant, yielding the desired imidazoquinoline structure with varying yields based on reaction conditions .
  • Direct Fluorination: The introduction of the trifluoromethyl group can be accomplished through direct fluorination techniques using fluorinating agents.

2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline finds applications in various fields:

  • Medicinal Chemistry: Its structural properties make it a candidate for drug development, particularly in cancer research due to its mutagenic potential.
  • Material Science: The compound can be utilized in the synthesis of novel materials with specific electronic or optical properties.
  • Food Safety Research: Due to its presence in cooked meats and fish, it is significant in studies assessing food safety and carcinogen exposure.

Studies on 2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline focus on its interactions with biological systems:

  • Cellular Interactions: Research indicates that this compound may interact with cellular DNA, leading to mutations and potential carcinogenic effects.
  • Enzyme Inhibition Studies: Investigations into its ability to inhibit specific enzymes involved in metabolic pathways are ongoing, providing insights into its pharmacological potential.

Several compounds share structural similarities with 2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline. Notable examples include:

Compound NameStructureUnique Features
2-Amino-3-methyl-3H-imidazo[4,5-f]quinolinestructureContains a methyl group instead of trifluoromethyl; known for mutagenicity.
2-Amino-1-methylimidazo[4,5-b]pyridinestructureExhibits similar mutagenic properties but differs in ring structure.
2-Amino-3-(phenyl)-imidazo[4,5-f]quinolinestructureFeatures a phenyl group; studied for different biological activities.

The unique trifluoromethyl group distinguishes 2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline from other similar compounds, potentially enhancing its reactivity and biological interactions compared to others without this substituent.

XLogP3

2.6

Dates

Last modified: 08-19-2023

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